C10H21IN2O2
Description
C₁₀H₂₁IN₂O₂ is an iodinated organic compound featuring a decane chain (C₁₀H₂₁) linked to an iodine atom and a nitrogen-oxygen functional group. The long alkyl chain may enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C10H21IN2O2 |
|---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
trimethyl-[(7E)-7-oxidoimino-6-oxoheptyl]azanium;hydroiodide |
InChI |
InChI=1S/C10H20N2O2.HI/c1-12(2,3)8-6-4-5-7-10(13)9-11-14;/h9H,4-8H2,1-3H3;1H |
InChI Key |
KXNBGGHUOBDGDT-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCCCCC(=O)/C=N/[O-].I |
Canonical SMILES |
C[N+](C)(C)CCCCCC(=O)C=N[O-].I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H21IN2O2 can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an iodine-containing reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial production to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
C10H21IN2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine or alcohol.
Scientific Research Applications
C10H21IN2O2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in the development of new biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C10H21IN2O2 exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares C₁₀H₂₁IN₂O₂ with two structurally or functionally related compounds from the evidence: (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂) and (6-Bromo-2,3-dichlorophenyl)boronic acid (C₆H₄BBrCl₂O₂). These boronic acids share halogen substituents and are used in Suzuki-Miyaura cross-coupling reactions, a key industrial process .
Structural and Functional Differences
- Key Contrasts :
- Reactivity : C₁₀H₂₁IN₂O₂’s iodine atom is more prone to elimination or substitution than boron in aryl boronic acids, limiting its utility in metal-catalyzed couplings but making it suitable for alkylation or radioimaging .
- Solubility : The boronic acids exhibit moderate aqueous solubility (0.24 mg/mL for C₆H₅BBrClO₂) due to polar B–O bonds, whereas C₁₀H₂₁IN₂O₂’s long alkyl chain likely reduces water solubility, favoring organic solvents .
- Bioavailability : The boronic acids show high GI absorption and BBB permeability, whereas C₁₀H₂₁IN₂O₂’s lipophilicity may enhance tissue retention but hinder renal clearance .
Research Findings and Limitations
- C₁₀H₂₁IN₂O₂: No direct studies are cited in the evidence, necessitating extrapolation from structural analogs. Its iodine atom could enable radiolabeling for imaging, but stability issues (e.g., deiodination) require further study.
- Aryl Boronic Acids : Well-documented in catalysis, with log Po/w values (2.15) and synthesis protocols optimized for scalability .
Biological Activity
C10H21IN2O2 is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be characterized as an iodinated compound with a molecular formula indicating the presence of carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The structure suggests potential interactions with biological targets due to its unique functional groups.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which is crucial for developing new antibiotics. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
| Pseudomonas aeruginosa | 64 µg/mL | 12 |
2. Anticancer Potential
This compound has been investigated for its anticancer properties. Several studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins.
Case Study: In Vitro Analysis on Cancer Cell Lines
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate caspase-3, a key enzyme in the apoptotic pathway.
Table 2: Effects of this compound on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | 5 |
| 50 | 60 | 25 |
| 100 | 30 | 60 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its iodinated structure may facilitate binding to proteins involved in signaling pathways, leading to alterations in cellular responses.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It can potentially modulate receptor activity, affecting downstream signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for drug development targeting infections and neurological disorders. Its unique properties suggest it could serve as a scaffold for designing more potent derivatives with enhanced biological activity.
Table 3: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains. |
| Anticancer | Induces apoptosis in cancer cell lines. |
| Neuroprotective | Potential effects on neurodegenerative models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
